5-Aminoisotonitazene is classified as a synthetic opioid and is part of a broader category known as new psychoactive substances (NPS). These substances are often designed to mimic the effects of controlled drugs while evading legal restrictions. The classification of 5-amino isotonitazene falls under the category of synthetic opioids, which are known for their high potency compared to traditional opioids like morphine and codeine.
The synthesis of 5-amino isotonitazene involves several key steps that utilize readily available precursors. Common methods include:
The modular nature of these synthetic pathways allows for variations in substituents, leading to a diverse array of analogs with potentially different pharmacological profiles .
5-Aminoisotonitazene undergoes various chemical reactions typical of amines and benzimidazole derivatives:
These reactions are crucial for understanding its metabolic fate in biological systems and potential interactions with other substances .
The mechanism of action of 5-amino isotonitazene primarily involves interaction with the mu-opioid receptor (MOR). Upon binding, it activates this receptor, leading to:
Quantitative data suggest that 5-amino isotonitazene exhibits significantly higher binding affinity for MOR compared to traditional opioids, indicating its potent analgesic effects .
Research into this compound contributes to the broader understanding of synthetic opioids and their implications for public health .
5-Aminoisotonitazene, a metabolite of isotonitazene generated via nitro-group reduction, exhibits distinct signaling properties at the Mu-Opioid Receptor. In systematic in vitro evaluations, 5-Aminoisotonitazene demonstrated significantly reduced efficacy in both β-arrestin2 and mini-Gi recruitment assays compared to its parent compound and other nitazene analogs. Specifically, in assays monitoring MOR-mediated β-arrestin2 recruitment, 5-Aminoisotonitazene achieved only ~5% of the maximal response induced by etonitazene. Similarly, in mini-Gi recruitment assays—which probe G protein activation—it showed minimal activity, with an efficacy (Emax) of 16% relative to etonitazene [8]. This positions 5-Aminoisotonitazene as a low-efficacy agonist in both major MOR signaling pathways, contrasting sharply with metabolites like N-desethyl isotonitazene, which retains high efficacy [8] [5].
5-Aminoisotonitazene’s functional potency is substantially diminished compared to other nitazenes and fentanyl analogs. Quantitative assessments reveal its half-maximal effective concentration (EC₅₀) values are >300-fold higher than those of etonitazene and isotonitazene in both β-arrestin2 and mini-Gi recruitment assays (Table 1) [8]. When benchmarked against fentanyl, 5-Aminoisotonitazene is 50-fold less potent in β-arrestin2 recruitment and 12-fold less potent in mini-Gi recruitment [8] [5]. This places it among the least potent compounds in the nitazene class, highlighting how metabolic transformations critically influence pharmacological activity.
Table 1: Functional Potency (EC₅₀) of 5-Aminoisotonitazene Relative to Select Opioids in MOR Activation Assays
Compound | β-Arrestin2 Recruitment (nM) | Mini-Gi Recruitment (nM) | Potency Relative to Fentanyl (β-Arrestin2) |
---|---|---|---|
5-Aminoisotonitazene | 377 | 383 | 0.02× |
Isotonitazene (Parent) | 11.1 | 8.14 | 1.3× |
Etonitazene | 0.661 | 0.614 | 22× |
N-Desethyl isotonitazene | 3.95 | 0.614 | 3.8× |
Fentanyl | 14.4 | 11.1 | 1.0× (Reference) |
Data derived from in vitro MOR activation assays [8] [5]
The benzimidazole core of nitazene opioids features critical substituents that modulate MOR affinity. The reduction of isotonitazene’s 5-nitro group (–NO₂) to a 5-amino group (–NH₂) to form 5-Aminoisotonitazene drastically alters electronic properties and hydrogen-bonding capacity. This transformation reduces MOR binding affinity by >50-fold compared to isotonitazene [8]. The nitro group’s strong electron-withdrawing nature enhances π-stacking and dipole interactions within the MOR binding pocket, whereas the amino group’s electron-donating character disrupts these interactions. Consequently, 5-Aminoisotonitazene exhibits the lowest potency among all tested nitazene analogs, including etodesnitazene (nitro-free analog) and 4ʹ-hydroxy nitazene (Table 2) [8] [5].
Table 2: Influence of Structural Modifications on Nitazene Potency at MOR
Structural Modification | Example Compound | β-Arrestin2 EC₅₀ (nM) | Change Relative to Parent |
---|---|---|---|
None (High potency) | Etonitazene | 0.661 | Reference (1×) |
N-Deethylation | N-Desethyl etonitazene | 3.95 | ~6-fold ↓ |
5-Nitro → 5-Amino | 5-Aminoisotonitazene | 377 | >500-fold ↓ |
O-Dealkylation | 4ʹ-Hydroxy nitazene | 176 | ~250-fold ↓ |
Removal of nitro group | Etodesnitazene | 54.9 | ~80-fold ↓ |
Comparative data from standardized MOR activation assays [8] [5]
N-Deethylation—a primary metabolic pathway for nitazenes—impacts activity variably depending on the parent compound. For isotonitazene, N-deethylation yields N-desethyl isotonitazene, which exhibits higher potency than isotonitazene itself (EC₅₀ = 0.614 nM in mini-Gi recruitment) [8] [5]. This contrasts sharply with 5-Aminoisotonitazene, where the same N-deethylation would likely produce an inactive metabolite. The divergent outcomes stem from steric and electronic factors:
CAS No.: 15646-96-5
CAS No.: 134954-21-5
CAS No.: 3484-68-2
CAS No.: 481-94-7
CAS No.: 387825-07-2
CAS No.: